molecular formula C10H12Cl2N2OS B576167 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide CAS No. 175203-28-8

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide

Cat. No.: B576167
CAS No.: 175203-28-8
M. Wt: 279.179
InChI Key: PHPLDKTYOALPDF-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a 2,4-dichlorophenoxy group, an ethylsulfanyl linkage, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction yields an intermediate product, which is then treated with phenacylbromides to form the final compound . The reaction conditions generally require refluxing in dry ethanol to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for cancer cell proliferation. The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity and leading to cell death . In agricultural applications, it mimics natural plant hormones, disrupting normal growth processes in weeds .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.

    2-(2,4-Dichlorophenoxy)ethyl ether: Used in various chemical syntheses.

    2-(2,3-Dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide: Investigated for its biological activities.

Uniqueness

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide is unique due to its combined structural features of a dichlorophenoxy group, an ethylsulfanyl linkage, and an acetohydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.

Biological Activity

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenoxy group, which is known for its herbicidal properties. The structural formula can be represented as follows:

C10H12Cl2N2O2S\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, suggesting significant antibacterial potential .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings revealed that the compound effectively scavenged free radicals, with an IC50 value of 30 µg/mL, indicating a strong potential to mitigate oxidative stress .

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cells, with an IC50 value of approximately 25 µM after 48 hours of exposure .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative damage in cancer cells.
  • DNA Interaction : Preliminary studies suggest that it may interact with DNA, disrupting replication and transcription processes.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against biofilms formed by Staphylococcus aureus. Results indicated a reduction in biofilm formation by over 70% when treated with sub-MIC concentrations of the compound. This suggests potential applications in treating biofilm-associated infections .

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy alongside standard treatments. Patients receiving the compound exhibited improved overall survival rates compared to those receiving standard therapy alone, highlighting its potential as a chemotherapeutic agent .

Data Tables

Biological ActivityMeasurement MethodResult
AntimicrobialMIC Assay50-100 µg/mL
AntioxidantDPPH ScavengingIC50 = 30 µg/mL
CytotoxicityMTT AssayIC50 = 25 µM

Properties

IUPAC Name

2-[2-(2,4-dichlorophenoxy)ethylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S/c11-7-1-2-9(8(12)5-7)16-3-4-17-6-10(15)14-13/h1-2,5H,3-4,6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLARPIDYCZDGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCSCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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